molecular formula C24H25N7O3 B6532562 2-(4-ethoxyphenoxy)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one CAS No. 920218-60-6

2-(4-ethoxyphenoxy)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one

Cat. No.: B6532562
CAS No.: 920218-60-6
M. Wt: 459.5 g/mol
InChI Key: QABFTXKTDXCVFP-UHFFFAOYSA-N
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Description

The compound 2-(4-ethoxyphenoxy)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one is a heterocyclic molecule featuring a triazolopyrimidine core linked to a piperazine ring and an ethoxyphenoxy-ethanone moiety.

Key structural attributes include:

  • Triazolopyrimidine core: A fused bicyclic system known for its role in nucleotide mimicry and kinase binding .
  • Piperazine linker: Enhances solubility and provides conformational flexibility for target engagement .
  • 4-Ethoxyphenoxy group: A lipophilic substituent that may influence pharmacokinetic properties like membrane permeability and metabolic stability .

Properties

IUPAC Name

2-(4-ethoxyphenoxy)-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O3/c1-2-33-19-8-10-20(11-9-19)34-16-21(32)29-12-14-30(15-13-29)23-22-24(26-17-25-23)31(28-27-22)18-6-4-3-5-7-18/h3-11,17H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABFTXKTDXCVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural complexity necessitates comparisons with analogs sharing its triazolopyrimidine, piperazine, or aryl-ether functionalities. Below is a detailed analysis based on evidence-derived analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound Triazolopyrimidine + piperazine 4-Ethoxyphenoxy, phenyl ~495 (calculated) High lipophilicity (predicted) N/A
1-{4-[3-(4-Ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazinyl}-2-phenoxyethanone Triazolopyrimidine + piperazine 4-Ethoxyphenyl (on triazole), phenoxy ~494 (reported) Moderate solubility in DMSO
7-(Piperazin-1-yl)-pyrimido[4,5-d]pyrimidin-4-one derivatives Pyrimidinone + piperazine Variable (e.g., methyl, ethyl, hydroxy) 350–450 Improved kinase inhibition vs. parent
1-(4-(4-((5-chloro-4-((2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one Pyrimidine + piperazine Chloro, triazole, dimethyl ~579 (reported) Anticandidal activity (IC₅₀: 1.2 μM)
N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-12(5H)-yl)phenyl)acrylamide Benzoimidazopyrimidine + piperazine Methoxy, methylpiperazine, acrylamide ~610 (reported) Antiproliferative activity (GI₅₀: 50 nM)

Key Findings from Comparative Analysis

Triazolopyrimidine vs. Pyrimidinone Cores: The triazolopyrimidine core in the target compound (vs. Substitution at the triazole’s 3-position (e.g., 4-ethoxyphenyl in vs. phenyl in the target compound) modulates steric hindrance and electronic effects, influencing binding specificity .

Piperazine Modifications: Piperazine derivatives with hydrophilic groups (e.g., hydroxyethyl in ) exhibit improved aqueous solubility compared to the target compound’s unmodified piperazine, suggesting room for optimization .

Aryl-Ether Substituents: The 4-ethoxyphenoxy group in the target compound increases lipophilicity (clogP ~3.5 predicted) compared to analogs with methoxy or hydroxy groups (clogP ~2.0–2.5) . This may enhance cell permeability but reduce metabolic stability due to cytochrome P450-mediated O-deethylation .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for similar triazolopyrimidine-piperazine hybrids, such as Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination in ). However, the ethoxyphenoxy group may require orthogonal protection-deprotection steps, complicating yield optimization .

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